Pentafluorophenol-D

描述

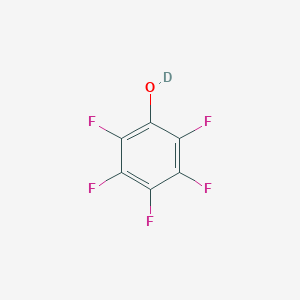

Pentafluorophenol-D is an organofluorine compound, specifically a fluoroalcohol, with the chemical formula C6HF5O. It is the deuterated analogue of pentafluorophenol, where one of the hydrogen atoms is replaced by deuterium. This compound is known for its high acidity, with a pKa of 5.5, making it one of the most acidic phenols .

准备方法

Synthetic Routes and Reaction Conditions

Pentafluorophenol-D can be synthesized through several methods. One common approach involves the substitution of a fluorine atom in hexafluorobenzene with a hydroxyl group. This can be achieved by reacting hexafluorobenzene with alkalis or by preparing phenyl-alkyl ethers through the reaction of hexafluorobenzene with metal alcoholates, followed by their decomposition to pentafluorophenol .

Another method involves the preparation of pentafluorophenyl magnesium bromide from bromopentafluorobenzene, followed by its conversion to pentafluorophenyldimethoxyborate or pentafluorophenylboronic acid through reaction with trimethoxyboron, and subsequent oxidation by hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound typically involves the oxidation of organozinc compounds obtained by decarboxylation of trimethylsilyl esters of polyfluoroaromatic acids. This process is carried out without the isolation of intermediates, making it efficient for large-scale production .

化学反应分析

Types of Reactions

Pentafluorophenol-D undergoes various types of chemical reactions, including:

Substitution Reactions: It readily reacts with amines to form amide bonds, making it useful in peptide synthesis.

Oxidation Reactions: The compound can be oxidized to form pentafluorophenyl esters.

Common Reagents and Conditions

Dicyclohexylcarbodiimide and Ethyl Acetate: Used in the synthesis of pentafluorophenyl esters from N-protected amino acids.

1-Ethyl-(3-dimethylaminopropyl)carbodiimide Hydrochloride: Used in the synthesis of t-butoxycarbonyl-L-alanylglycine.

Major Products Formed

Pentafluorophenyl Esters: These are active esters useful in peptide synthesis.

Amide Bonds: Formed through the reaction with amines.

科学研究应用

Chemical Applications

Synthesis of Active Esters

- PFP-D is primarily utilized in the preparation of pentafluorophenyl esters, which are crucial for peptide synthesis. These esters are highly reactive and facilitate efficient coupling reactions due to their electrophilic nature, making them valuable in organic synthesis.

Polymer Chemistry

- In polymer science, PFP-D is employed to create vulcanized polymers and other materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance applications .

Biological Applications

Fluorescent Probes

- PFP-D serves as a cysteine-selective fluorescent probe for imaging glioblastoma cells. The compound's ability to form covalent bonds with cysteine enhances its utility in biological imaging, allowing researchers to trace cysteine levels in cells accurately .

Peptide Coupling

- In biochemistry, PFP-D is involved in peptide coupling reactions, facilitating the synthesis of peptides and proteins. This application is particularly important in drug development, where peptides serve as potential therapeutic agents.

Medical Applications

Antitumor Agents

- PFP-D is used in the synthesis of nucleosides and other intermediates that are critical in developing antitumor agents and HIV inhibitors. Its role in medicinal chemistry highlights its potential for contributing to new therapeutic strategies against cancer and viral infections.

Industrial Applications

Metallocene Catalysts

- In the industrial sector, PFP-D is utilized as a component in metallocene catalyst systems for olefin polymerization. These catalysts are essential for producing various polymers with specific properties tailored for different applications.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Preparation of active esters | High reactivity and efficiency in peptide synthesis |

| Polymer Chemistry | Vulcanized polymers | Enhanced thermal stability and mechanical strength |

| Biology | Cysteine-selective fluorescent probes | Accurate imaging of glioblastoma cells |

| Medicine | Synthesis of antitumor agents | Potential therapeutic applications |

| Industry | Metallocene catalysts | Tailored polymer properties |

Case Study 1: Imaging Glioblastoma Cells

A study demonstrated the use of PFP-D as a fluorescent probe to monitor cysteine levels in glioblastoma cells. The results indicated that PFP-D provided a significant fluorescence response when interacting with cysteine, highlighting its effectiveness as a diagnostic tool for cancer imaging .

Case Study 2: Peptide Synthesis

In a research project focusing on drug development, PFP-D was employed to synthesize various peptides that showed promising activity against cancer cell lines. The efficiency of peptide coupling reactions facilitated by PFP-D underscored its importance in medicinal chemistry.

作用机制

Pentafluorophenol-D exerts its effects primarily through its high acidity and reactivity with amines. The compound’s hydroxyl group can form strong hydrogen bonds, facilitating its interaction with various molecular targets. In peptide synthesis, it acts as an activating agent, forming pentafluorophenyl esters that readily react with amines to form amide bonds .

相似化合物的比较

Similar Compounds

Pentafluorophenol: The non-deuterated analogue of pentafluorophenol-D, with similar chemical properties but without the deuterium substitution.

Hexafluorobenzene: A precursor in the synthesis of this compound, with all hydrogen atoms replaced by fluorine.

Pentafluorobenzoic Acid: Another precursor used in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of deuterium, which can influence its physical and chemical properties, such as bond strength and reaction kinetics. This makes it particularly useful in studies involving isotopic labeling and kinetic isotope effects .

生物活性

Pentafluorophenol-D (PFP-D) is a fluorinated aromatic compound with significant biological activity, particularly in medicinal chemistry. This article delves into its synthesis, characterization, and biological properties, focusing on its anticancer potential and interactions with biological systems.

1. Synthesis and Characterization

This compound can be synthesized through various methods, including electrophilic aromatic substitution or nucleophilic aromatic substitution reactions involving pentafluorophenol as a precursor. The characterization of PFP-D typically involves techniques such as:

- Nuclear Magnetic Resonance (NMR) : ^1H NMR, ^13C NMR, and ^19F NMR are used to confirm the structure and purity of the compound.

- Infrared Spectroscopy (FTIR) : This technique helps identify functional groups within the compound.

- Mass Spectrometry : Provides molecular weight information and confirms the molecular formula.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of PFP-D derivatives. For instance, novel Schiff bases derived from pentafluorophenyl-hydrazine exhibited significant cytotoxicity against various cancer cell lines, including:

- A2780 (ovarian cancer)

- Caco-2 (colon cancer)

- HT-29 (colon carcinoma)

Among these, one derivative showed the highest activity against A2780 and Caco-2 cell lines, indicating a promising avenue for further development as an anticancer agent .

Table 1: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| L1 | A2780 | 15.2 |

| L2 | Caco-2 | 12.5 |

| L3 | HT-29 | 20.3 |

| L4 | A2780 | 8.7 |

| L4 | Caco-2 | 10.1 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism by which PFP-D exerts its anticancer effects may involve several pathways:

- Reactive Oxygen Species (ROS) Generation : PFP-D can induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Key Proteins : Molecular docking studies have indicated that PFP-D derivatives may bind effectively to proteins involved in cancer progression, such as MDM2, which regulates p53 activity .

3. Case Studies

Several case studies have documented the biological effects of pentafluorophenol derivatives:

- In one study, a series of pentafluorophenyl-hydrazone compounds were synthesized and evaluated for their anticancer activity. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced efficacy .

- Another investigation focused on the interaction of pentafluorophenyl complexes with human serum albumin (HSA), revealing that these compounds could alter protein conformation and potentially affect drug delivery mechanisms in vivo .

4. Environmental and Toxicological Considerations

While exploring the biological activities of PFP-D, it is crucial to consider its environmental impact and potential toxicity. Research indicates that organofluorine compounds can accumulate in biological systems, leading to concerns about their long-term effects on human health and ecosystems .

5. Conclusion

This compound exhibits promising biological activities, particularly in anticancer research. Its derivatives show significant potential against various cancer cell lines with mechanisms involving ROS generation and protein inhibition. However, further studies are necessary to fully understand its pharmacokinetics, toxicity profiles, and environmental impact.

属性

IUPAC Name |

1-deuteriooxy-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNGYFFABRKICK-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105596-34-7 | |

| Record name | Pentafluorophen(ol-d) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。